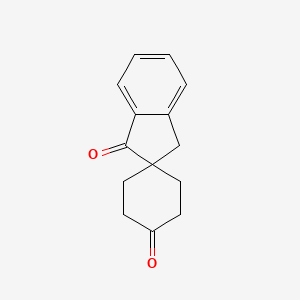

Spiro(cyclohexane-1,2'-indan)-1',4-dione

Description

Significance of Spirocyclic Systems in Advanced Organic Synthesis and Material Science

Spirocycles are a class of organic compounds where two rings are connected through a single common atom, known as the spiro atom. researchgate.net This unique structural arrangement confers a rigid, three-dimensional geometry that is highly sought after in medicinal chemistry and materials science. nih.gov The inherent non-planar nature of spirocyclic systems allows for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. nih.gov Consequently, spirocyclic motifs are found in a wide array of natural products and have been incorporated into numerous pharmaceutical agents. acs.orgrsc.org In materials science, the rigid framework of spiro compounds can lead to materials with interesting photophysical and electronic properties.

Overview of Indan-1,3-dione and Cyclohexanedione Scaffolds as Synthetic Precursors

The two building blocks that constitute Spiro(cyclohexane-1,2'-indan)-1',4-dione, namely indan-1,3-dione and 1,4-cyclohexanedione (B43130), are themselves significant precursors in organic synthesis.

Indan-1,3-dione is a versatile β-diketone that serves as a valuable starting material for the synthesis of a wide range of heterocyclic and spirocyclic compounds. nih.gov Its methylene (B1212753) group, positioned between two carbonyl groups, is highly acidic and readily participates in various chemical transformations, including Knoevenagel condensations and Michael additions. wikipedia.org This reactivity makes it a key component in multicomponent reactions for the construction of complex molecular architectures. nih.gov

1,4-Cyclohexanedione is a symmetrical diketone that is also a valuable building block in organic synthesis. scientificlabs.com It can undergo a variety of reactions at its carbonyl groups and alpha-positions, making it a useful precursor for the synthesis of various carbocyclic and heterocyclic systems. Its ability to participate in condensation and cyclization reactions makes it a suitable partner for creating spirocyclic frameworks. nii.ac.jp

Research Landscape and Fundamental Interests in this compound Chemistry

While specific research dedicated exclusively to this compound is not extensively documented, the interest in this compound stems from the broader focus on the synthesis and application of spiro-diones. The combination of the indan-1,3-dione and 1,4-cyclohexanedione moieties in a single spirocyclic structure is of fundamental interest for several reasons.

The resulting molecule possesses multiple reactive sites, including two distinct carbonyl environments and alpha-carbons, which could be selectively functionalized to generate a library of derivatives. These derivatives could then be screened for various biological activities, a common strategy in drug discovery. The rigid spirocyclic core is expected to hold the two dione (B5365651) rings in a well-defined spatial orientation, which could lead to unique chemical reactivity and potential applications in areas such as asymmetric catalysis or as ligands for metal complexes.

The synthesis of related spiro[cyclohexane-1,3'-indoline]-2',4-diones has been reported, highlighting the feasibility of creating such spiro-fused systems. plu.mxresearchgate.net These studies often employ multi-step sequences or one-pot reactions involving precursors like 3-chloromethylene-2-indolones and Danishefsky's diene. plu.mx The development of efficient and stereoselective synthetic routes to this compound remains a significant challenge and an area of potential research.

Detailed Research Findings

Given the limited direct research on this compound, this section will focus on plausible synthetic strategies and expected spectroscopic characteristics based on the known reactivity of its precursors and data from analogous compounds.

Plausible Synthetic Approaches

The synthesis of this compound could likely be achieved through a Knoevenagel-type condensation followed by an intramolecular cyclization. A plausible route would involve the reaction of 2-arylidene-1,3-indandione with a suitable derivative of 1,4-cyclohexanedione.

Another potential strategy is a multi-component domino reaction, which has been successfully employed for the synthesis of other spiro compounds. nii.ac.jp For instance, a microwave-assisted Knoevenagel/Michael/cyclization sequence using a suitable catalyst could potentially assemble the target molecule from simpler starting materials in a single pot. nii.ac.jp

Spectroscopic Data of Analogous Compounds

While specific data for the title compound is unavailable, the spectroscopic characteristics can be inferred from related spiro-dione structures. The following tables present representative NMR and IR data for analogous spiro compounds containing either the indan-1,3-dione or cyclohexanedione moiety.

Interactive Data Table: 1H NMR Data of an Analogous Spiro[indane-1,3-dione-pyrrolidine] Compound rsc.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.72-8.04 | m | - |

| CH | 4.31 | dd | 11.6, 8.8 |

| CH2 | 3.68-4.05 | m | - |

Interactive Data Table: 13C NMR Data of an Analogous Spiro[indane-1,3-dione-pyrrolidine] Compound rsc.org

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 197.0, 199.7 |

| C-spiro | 87.1 |

| Aromatic-C | 123.5-142.3 |

| CH | 51.9 |

| CH2 | 44.3 |

Interactive Data Table: IR Data of a Spiro Compound from Knoevenagel Condensation unimi.it

| Functional Group | Wavenumber (cm-1) |

| C=O | 1688, 1705 |

| C=C | 1619 |

| C-N (in nitrile) | 2230 |

These tables provide a general idea of the expected spectral regions for the key functional groups in this compound. The 1H and 13C NMR spectra would be expected to show signals corresponding to the aromatic protons and carbons of the indan (B1671822) unit, as well as signals for the methylene protons and carbons of the cyclohexane (B81311) ring. The spiro-carbon would likely appear as a quaternary signal in the 13C NMR spectrum. The IR spectrum would be dominated by strong absorption bands for the carbonyl groups.

Structure

2D Structure

Properties

CAS No. |

56868-14-5 |

|---|---|

Molecular Formula |

C14H14O2 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

spiro[3H-indene-2,4'-cyclohexane]-1,1'-dione |

InChI |

InChI=1S/C14H14O2/c15-11-5-7-14(8-6-11)9-10-3-1-2-4-12(10)13(14)16/h1-4H,5-9H2 |

InChI Key |

JZPGPYIDLCJKOZ-UHFFFAOYSA-N |

SMILES |

C1CC2(CCC1=O)CC3=CC=CC=C3C2=O |

Canonical SMILES |

C1CC2(CCC1=O)CC3=CC=CC=C3C2=O |

Synonyms |

spiro(cyclohexane-1,2'-indan)-1',4-dione |

Origin of Product |

United States |

Synthetic Methodologies for Spiro Cyclohexane 1,2 Indan 1 ,4 Dione

Historical and Pioneering Approaches to Spiro(cyclohexane-1,2'-indan)-1',4-dione Synthesis

Early synthetic efforts towards spiro-indanones were foundational, often relying on robust, multi-step reactions to construct the intricate spirocyclic architecture. These pioneering methods laid the groundwork for the more sophisticated strategies that would follow.

Historically, the construction of spiro-indanone skeletons often involved the sequential formation of the indanone and cyclohexane (B81311) rings through condensation and cyclization reactions. A classic approach to a related spiro compound, 4'-methoxy-spiro(cyclohexane-1,2'-indan)-1'-one, exemplifies this methodology. The synthesis involves the reaction of 4-methoxyindan-1-one with 1,5-dibromopentane in the presence of a strong base like potassium tert-butoxide. In this reaction, the indanone is first deprotonated to form an enolate, which then undergoes a double alkylation with the dibromoalkane to form the spirocyclic cyclohexane ring. The reaction is typically carried out in a solvent like benzene and requires refluxing for several hours prepchem.com.

A new route for the synthesis of an anticancer agent, benzopyronaphthoquinone from a spiroindanone has been proposed. Starting from a 2,2-disubstituted-1-indanone, the spiro-1-indanone was formed via cyclization using HBr/AcOH nih.govbeilstein-journals.org.

The concept of catalysis in the direct formation of the spiro-indanone framework has evolved significantly over time. Early catalytic strategies were often focused on the synthesis of the indanone building block rather than the spirocyclization step itself. The use of acid catalysts in Friedel-Crafts reactions is a prime example of an early catalytic approach to forming the indanone ring system nih.govbeilstein-journals.org. Transition metal complexes were also employed as catalysts in the carbonylative cyclization of carboxylic acid esters to yield 1-indanones nih.gov.

Modern Convergent and Divergent Synthetic Strategies

Contemporary approaches to the synthesis of this compound and related structures have shifted towards more efficient and elegant strategies. These modern methods often employ domino reactions, sophisticated organocatalytic and metal-catalyzed systems, and advanced techniques like microwave-assisted synthesis and phase-transfer catalysis to construct the spirocyclic framework with high levels of control and efficiency.

Domino and cascade reactions have emerged as powerful tools in the synthesis of complex molecules like spiro-indanones, as they allow for the formation of multiple bonds in a single operation, thereby increasing efficiency and reducing waste. A notable example is the hetero-domino Knoevenagel-Diels-Alder-epimerization reaction of enones, arylaldehydes, and 1,3-indandione, catalyzed by L-proline or pyrrolidine (B122466). This reaction furnishes highly substituted prochiral spiro[cyclohexane-1,2'-indan]-1',3',4-triones with high diastereoselectivity and excellent yields unimi.it.

Another relevant domino strategy involves the Diels-Alder reaction. An efficient and diastereoselective synthesis of spiro[cyclohexane-1,2'-inden]-3-ene-1',3'-diones has been achieved through an HOAc-mediated domino reaction of pinacols with 2-arylideneindane-1,3-diones in an ionic liquid nih.govacs.org. This reaction proceeds via the in situ generation of a 1,3-diene followed by a Diels-Alder cycloaddition. The use of domino reactions based on 3-methyleneoxindoles and other indolinone derivatives has also proven to be an attractive and efficient method for constructing diverse spirooxindole systems acs.org. Furthermore, a triethylamine-promoted domino reaction of three molecules of 1,3-indanedione with various 3-methyleneoxindoles has been developed to synthesize novel polycyclic triindanone-fused spiro[bicyclo[2.2.2]octane-2,3′-indoline] derivatives acs.org.

| Reaction Type | Reactants | Catalyst/Promoter | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Knoevenagel-Diels-Alder-Epimerization | Enones, Arylaldehydes, 1,3-Indandione | L-proline or Pyrrolidine | Spiro[cyclohexane-1,2'-indan]-1',3',4-triones | High diastereoselectivity, excellent yields | unimi.it |

| Diels-Alder | Pinacols, 2-Arylideneindane-1,3-diones | HOAc in [Bmim]Br | Spiro[cyclohexane-1,2'-inden]-3-ene-1',3'-diones | Diastereoselective, in situ diene generation | nih.govacs.org |

| Cyclotrimerization/Diels-Alder | 1,3-Indanedione, 3-Methyleneoxindoles | Triethylamine | Triindanone-fused spiro[bicyclo[2.2.2]octane-2,3'-indolines] | High diastereoselectivity, formation of polycyclic systems | acs.org |

The fields of organocatalysis and metal catalysis have provided powerful tools for the asymmetric synthesis of spiro-indanones, allowing for the construction of these chiral molecules with high levels of stereocontrol.

Organocatalysis: Chiral secondary amines, such as diphenylprolinol silyl (B83357) ethers, have been successfully employed as organocatalysts in the domino Michael/aldol (B89426) reaction between 2-arylideneindane-1,3-diones and glutaraldehyde. This reaction affords functionalized spirocyclohexane carbaldehydes with an all-carbon quaternary center in good to high chemical yields and with high levels of stereoselectivity nih.gov. Similarly, a chiral squaramide-catalyzed Michael/aldol cascade reaction between γ-nitro ketones and 2-arylidene-1,3-indanedione provides functionalized spirocyclohexane indane-1,3-diones with the formation of three stereogenic centers researchgate.net. Organocatalytic Michael/aldol cascade reactions have also been utilized for the synthesis of spiro[cyclohexane-1,3'-indolin]-2'-ones from 3-olefinic oxindoles and pentane-1,5-dial, leading to products with multiple stereocenters in high yields and excellent enantioselectivities nih.gov.

Metal Catalysis: Transition metal catalysis offers a complementary approach to the synthesis of spiro-indanones. An unprecedented nickel-catalyzed domino reductive cyclization of alkynes and o-bromoaryl aldehydes has been described, providing a straightforward route to biologically significant indanones and spiroindanone pyrrolidine derivatives in good yields with excellent regio- and diastereoselectivity nih.gov. Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides is another effective method for preparing indanones, which can then be further elaborated into spirocyclic systems organic-chemistry.org.

| Catalysis Type | Catalyst | Reaction | Substrates | Product | Reference |

|---|---|---|---|---|---|

| Organocatalysis | Diphenylprolinol silyl ether | Michael/Aldol | 2-Arylideneindane-1,3-diones, Glutaraldehyde | Spirocyclohexane carbaldehydes | nih.gov |

| Organocatalysis | Chiral Squaramide | Michael/Aldol Cascade | γ-Nitro ketones, 2-Arylidene-1,3-indanedione | Spirocyclohexane indane-1,3-diones | researchgate.net |

| Metal Catalysis | Nickel Complex | Domino Reductive Cyclization | Alkynes, o-Bromoaryl aldehydes | Spiroindanone pyrrolidines | nih.gov |

| Metal Catalysis | Palladium Complex | Carbonylative Cyclization | Unsaturated Aryl Iodides | Indanones (precursors) | organic-chemistry.org |

To further enhance the efficiency and sustainability of synthetic routes to spiro-indanones, modern techniques such as microwave irradiation and phase-transfer catalysis have been increasingly adopted.

Microwave-Assisted Synthesis: Microwave irradiation has proven to be a valuable tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. The use of microwaves in the synthesis of annulated and spiro-molecular systems from indane-1,3-dione has been reviewed, highlighting its versatility tandfonline.com. Specific examples include the microwave-assisted, one-pot, three-component synthesis of spiro indanone pyrrolidine/piperidine (B6355638) fused nitrochromene derivatives via 1,3-dipolar cycloaddition reactions researchgate.net. This method has been shown to be more efficient than classical heating researchgate.net. Microwave-assisted multicomponent reactions have also been employed for the synthesis of spiro heterocycles in general, offering a powerful and sustainable approach rsc.org.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, often an aqueous and an organic phase wikipedia.org. This is typically achieved using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, which transports one of the reactants across the phase boundary wikipedia.orgcrdeepjournal.org. While specific applications of PTC for the synthesis of this compound are not extensively documented, the utility of this methodology in constructing spirocyclic systems has been demonstrated. For instance, an enantioselective synthesis of spirocyclic azetidine oxindoles has been achieved using a chiral cation phase-transfer catalyst nih.govacs.org. This approach highlights the potential of PTC to enable the synthesis of chiral spiro-indanones under mild conditions, often with reduced need for hazardous organic solvents acsgcipr.org.

Stereoselective Synthesis of this compound and its Chiral Analogues

The creation of specific stereoisomers of this compound and its chiral analogues is a critical area of research, driven by the often stereospecific nature of biological activity. Asymmetric synthesis, which favors the formation of one enantiomer or diastereomer over others, is key to accessing these chiral molecules. rsc.org While direct stereoselective methods for this compound are not extensively documented in publicly available literature, principles from the synthesis of related spiro-indandiones and spiro-cyclohexane derivatives offer significant insights into potential strategies.

Organocatalytic cascade reactions represent a powerful tool for the enantioselective synthesis of complex spirocycles. nih.gov For instance, the synthesis of spiro[cyclohexane-1,3'-indolin]-2'-ones with multiple stereocenters has been achieved with excellent enantioselectivities (>99% ee) through Michael/aldol cascade reactions catalyzed by chiral organocatalysts. nih.govnih.gov This approach involves the reaction of 3-olefinic oxindoles with a dialdehyde, where the N-protecting group on the oxindole can influence the stereochemical outcome of the final aldol cyclization. nih.gov A similar strategy could be envisioned for this compound, potentially utilizing a Michael acceptor derived from indan-1,4-dione.

Another promising avenue is the use of chiral auxiliaries. In the synthesis of other spirocyclic diones, C2-symmetric cycloalkane-1,2-diols have been employed as chiral auxiliaries to achieve both enantio- and diastereoselective outcomes through asymmetric alkylation and reduction steps. rsc.org This methodology could be adapted to control the stereochemistry during the formation of the cyclohexane ring of the target molecule.

Palladium-catalyzed asymmetric (4 + 2) dipolar cyclization is a modern technique for constructing chiral spiro-indenes bearing all-carbon quaternary stereocenters. oaepublish.com This method has demonstrated high enantio- and diastereoselectivities in the synthesis of various spiro-indene structures. oaepublish.com The adaptation of such a catalytic system for the synthesis of this compound could provide a direct and efficient route to its chiral analogues.

The table below summarizes various organocatalytic approaches used in the synthesis of related spirocyclic compounds, which could be adapted for the stereoselective synthesis of this compound.

| Catalyst Type | Reaction Type | Substrates | Key Features |

| Chiral Squaramide | Michael/Aldol Cascade | γ-nitro ketones and 2-arylidene-1,3-indanedione | High diastereoselectivity and enantioselectivity |

| (R)-diphenylprolinol silyl ether | Michael/Aldol Cascade | 3-olefinic oxindoles and pentane-1,5-dial | Excellent enantioselectivities (>99% ee) |

| Cinchona-derived squaramide and DBU | Michael/Michael/Aldol | Trifluoromethyl-substituted 1,3-dicarbonyls, nitroolefins, and 2-arylidene indandiones | Formation of five adjacent stereogenic centers |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for developing environmentally sustainable and economically viable processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. medcraveonline.com

Multicomponent Reactions (MCRs): One of the cornerstones of green synthesis is the use of MCRs, where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. nih.govunimi.it This approach enhances atom economy and reduces the number of synthetic steps, thereby minimizing waste and energy consumption. The synthesis of spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]diones has been efficiently achieved through a one-pot, three-component condensation reaction. figshare.com A similar MCR strategy could be developed for this compound.

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. nih.govunimi.it It often leads to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. The synthesis of various spiro compounds has been successfully demonstrated using microwave irradiation, often in conjunction with ionic liquids as catalysts and green solvents like ethanol. nih.govmdpi.com

Solvent-Free and Alternative Solvents: The use of volatile organic solvents poses significant environmental and health risks. To address this, solvent-free reaction conditions, such as grindstone chemistry, have been developed. medcraveonline.com This technique involves the grinding of solid reactants together, often with a catalytic amount of a reagent, to initiate the reaction. medcraveonline.com This method has been successfully applied to the synthesis of spiro indole derivatives, offering advantages such as rapid reaction times, high yields, and simple work-up procedures. medcraveonline.com When a solvent is necessary, the use of greener alternatives like water or ionic liquids is encouraged. figshare.comnih.gov

The following table outlines key green chemistry principles and their potential application in the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Multicomponent Reactions | One-pot synthesis from three or more starting materials | Increased atom economy, reduced waste, fewer synthetic steps |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction | Shorter reaction times, higher yields, improved energy efficiency |

| Solvent-Free Conditions (Grindstone Chemistry) | Grinding of solid reactants to initiate the reaction | Elimination of hazardous solvents, reduced pollution, cost-effectiveness |

| Use of Green Solvents | Employing water or ionic liquids as the reaction medium | Reduced environmental impact, improved safety |

| Reusable Catalysts | Utilization of catalysts that can be easily recovered and reused | Lower catalyst loading, reduced waste, cost savings |

Challenges and Innovations in the Scalable Production of this compound

The transition from a laboratory-scale synthesis to a large-scale industrial production of a complex molecule like this compound is fraught with challenges. However, ongoing innovations in chemical engineering and process chemistry are helping to overcome these hurdles.

Challenges:

Complexity and Stereocontrol: The intricate three-dimensional structure and the presence of a spirocenter make the synthesis of this compound inherently complex. Maintaining high levels of stereocontrol on a large scale can be difficult, often requiring stringent control of reaction parameters.

Purification: The purification of the final product and intermediates can be challenging, especially on a large scale. The presence of side products and unreacted starting materials can necessitate multiple purification steps, such as chromatography, which can be expensive and time-consuming.

Reagent Cost and Availability: The cost and availability of starting materials and reagents can become a significant factor in the economic viability of a large-scale synthesis.

Process Safety and Robustness: Ensuring the safety and robustness of a chemical process at an industrial scale is paramount. Reactions that are manageable in a laboratory setting may pose significant safety risks when scaled up. news-medical.net The process must be designed to be tolerant to minor variations in reaction conditions without significant impacts on yield or purity. news-medical.net

Innovations:

Flow Chemistry: Continuous flow chemistry offers a promising solution to many of the challenges of scale-up. In a flow reactor, reagents are continuously pumped through a tube or a series of tubes where the reaction takes place. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety.

Process Analytical Technology (PAT): The implementation of PAT allows for the real-time monitoring and control of critical process parameters. This can help to ensure the consistency and quality of the product while minimizing the risk of batch failures.

Catalyst Development: The development of highly active and selective catalysts is crucial for improving the efficiency of synthetic processes. The use of robust and recyclable catalysts can significantly reduce the cost and environmental impact of large-scale production.

The table below summarizes the challenges and corresponding innovations in the scalable production of this compound.

| Challenge | Innovation | Potential Impact |

| Complexity and Stereocontrol | Advanced process control, development of highly selective catalysts | Improved yield and purity of the desired stereoisomer |

| Multi-step Syntheses | Telescoping processes, development of convergent synthetic routes | Reduced number of unit operations, increased efficiency |

| Purification | Continuous crystallization, advanced membrane separation techniques | More efficient and cost-effective purification |

| Reagent Cost and Availability | Development of synthetic routes from readily available starting materials | Improved economic viability of the process |

| Process Safety and Robustness | Flow chemistry, implementation of Process Analytical Technology (PAT) | Enhanced safety, improved process control and consistency |

Advanced Structural Elucidation and Solid State Characterization of Spiro Cyclohexane 1,2 Indan 1 ,4 Dione

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in Spiro(cyclohexane-1,2'-indan)-1',4-dione.

FT-IR Spectroscopy: The most prominent feature in the FT-IR spectrum of this compound would be the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. Due to the presence of two distinct carbonyl groups (one in the six-membered cyclohexane (B81311) ring and one in the five-membered indan (B1671822) ring), two separate C=O stretching frequencies are expected. The carbonyl group in the five-membered ring of the indanone moiety is likely to absorb at a higher wavenumber (around 1715-1730 cm⁻¹) compared to the carbonyl in the cyclohexanedione ring (around 1700-1715 cm⁻¹). asianpubs.org Other characteristic bands would include C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, as well as C-C stretching vibrations within the rings. scialert.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=O stretching vibrations are also expected to be visible in the Raman spectrum, although their intensities may differ from the FT-IR spectrum. Aromatic ring vibrations often give rise to strong Raman signals. The combination of FT-IR and Raman data allows for a more complete vibrational assignment. nih.govresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| C=O (Indanone) | Stretching | 1715 - 1730 (Strong) | 1715 - 1730 (Moderate) |

| C=O (Cyclohexanone) | Stretching | 1700 - 1715 (Strong) | 1700 - 1715 (Moderate) |

| Aromatic C-H | Stretching | 3000 - 3100 (Medium) | 3000 - 3100 (Strong) |

| Aliphatic C-H | Stretching | 2850 - 3000 (Medium) | 2850 - 3000 (Medium) |

| Aromatic C=C | Stretching | 1450 - 1600 (Medium) | 1450 - 1600 (Strong) |

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in the solid state.

A single crystal X-ray diffraction study of this compound would provide a wealth of information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would confirm the connectivity of the molecule and allow for comparisons with theoretical calculations.

Conformation: The exact conformation of both the cyclohexane and indan rings in the solid state would be determined. The cyclohexane ring is expected to adopt a chair conformation to minimize steric strain.

Chirality: The spiro carbon atom in this compound is a stereocenter, making the molecule chiral. X-ray crystallography can determine the absolute configuration of a chiral molecule if a heavy atom is present or by using anomalous dispersion techniques. The analysis of related spiro compounds has highlighted the importance of considering the inherent chirality of the spiro center. rsc.org

Intermolecular Interactions: The packing of the molecules in the crystal lattice is determined by intermolecular forces such as van der Waals interactions and, potentially, weak C-H···O hydrogen bonds. Understanding these interactions is crucial for crystal engineering. acs.org

While a crystal structure for the title compound is not publicly available, data from similar spiro-indanone structures can provide insights into the expected molecular geometry. rsc.orgrsc.orgmdpi.comresearchgate.net

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties, such as melting point, solubility, and stability. The potential for polymorphism in this compound is significant, as even subtle changes in crystallization conditions can lead to different crystal packing arrangements. The study of concomitant polymorphism in a related spirobicyclic dione (B5365651) demonstrates that different solid-state structures can be obtained from the same crystallization solution, stabilized by weak C-H···O hydrogen bonds. acs.org

Crystal engineering is the rational design of crystalline solids with desired properties. By understanding the intermolecular interactions that govern the crystal packing of this compound, it may be possible to design and synthesize new crystalline forms with tailored properties. This could involve the formation of co-crystals, where the spiro compound is crystallized with another molecule to form a new crystalline phase with a unique structure and properties.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways

Mass spectrometry is an indispensable analytical technique for the structural elucidation of organic compounds, providing information on the molecular weight and fragmentation patterns. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For this compound (C₁₄H₁₄O₂), the theoretical exact mass can be calculated. This experimental value, when compared to the theoretical mass, can confirm the molecular formula with a high degree of confidence, typically with an error of less than 5 ppm.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄O₂ |

| Theoretical Exact Mass | 214.0994 u |

| Expected [M+H]⁺ ion | 215.1067 u |

| Expected [M+Na]⁺ ion | 237.0886 u |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. wikipedia.orgnih.gov This technique provides valuable information about the connectivity of atoms within a molecule. While specific MS/MS data for this compound is not available, plausible fragmentation pathways can be proposed based on the known fragmentation behavior of ketones, indandiones, and spirocyclic systems.

The molecular ion ([M]⁺˙) would likely undergo a series of fragmentation reactions, including α-cleavages, McLafferty rearrangements, and retro-Diels-Alder reactions involving the cyclohexane ring. The indandione moiety is expected to be relatively stable, but can undergo characteristic losses of CO.

Proposed Fragmentation Pathways:

Loss of CO: A common fragmentation pathway for diones is the sequential loss of carbon monoxide molecules. This would result in fragment ions at m/z [M-28]⁺˙ and [M-56]⁺˙.

Retro-Diels-Alder Reaction: The cyclohexane ring could undergo a retro-Diels-Alder reaction, leading to the loss of ethene (C₂H₄, 28 u), resulting in a fragment at m/z [M-28]⁺˙.

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a characteristic fragmentation of ketones. This could lead to the loss of alkyl radicals from the cyclohexane ring.

Spirocyclic Fragmentation: The spiro junction can be a point of fragmentation, leading to the separation of the cyclohexane and indan moieties.

A table of potential fragment ions and their corresponding m/z values is presented below. The relative abundances of these fragments would depend on the ionization method and collision energy used in the MS/MS experiment.

| Proposed Fragment | m/z (u) | Plausible Origin |

|---|---|---|

| [C₁₃H₁₄O]⁺˙ | 186 | Loss of CO from the molecular ion |

| [C₁₂H₁₄]⁺˙ | 158 | Loss of 2xCO from the molecular ion |

| [C₁₂H₁₀O₂]⁺˙ | 186 | Loss of C₂H₄ via retro-Diels-Alder |

| [C₉H₅O₂]⁺ | 145 | Cleavage at the spiro center with loss of the cyclohexane ring |

| [C₈H₅O]⁺ | 117 | Loss of CO from the [C₉H₅O₂]⁺ fragment |

Reactivity and Reaction Mechanisms of Spiro Cyclohexane 1,2 Indan 1 ,4 Dione

Reactivity of the Cyclohexane-1,4-dione Moiety in Spiro(cyclohexane-1,2'-indan)-1',4-dione

The cyclohexane-1,4-dione moiety is a key functional group that dictates a significant portion of the molecule's reactivity. As a dicarbonyl compound, it is susceptible to a variety of nucleophilic addition reactions. The two carbonyl groups, positioned at the 1 and 4 positions of the cyclohexane (B81311) ring, can react with a range of nucleophiles.

The reactivity of this moiety is influenced by several factors, including the nature of the attacking nucleophile, the reaction conditions, and the steric hindrance imposed by the spiro-fused indan (B1671822) system. Common reactions involving the cyclohexane-1,4-dione part of the molecule include:

Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding the corresponding diol.

Wittig Reaction: Reaction with phosphorus ylides can convert one or both carbonyl groups into carbon-carbon double bonds.

Ketalization: In the presence of an alcohol and an acid catalyst, the carbonyl groups can be protected as ketals.

The table below summarizes the expected reactivity of the cyclohexane-1,4-dione moiety with various reagents.

| Reagent | Expected Product | Reaction Type |

| Sodium Borohydride (NaBH4) | Spiro(cyclohexane-1,2'-indan)-1,4-diol | Reduction |

| Lithium Aluminum Hydride (LiAlH4) | Spiro(cyclohexane-1,2'-indan)-1,4-diol | Reduction |

| Triphenylphosphine ylide (Ph3P=CHR) | Spiro(alkenylcyclohexane-1,2'-indan)-1'-one | Wittig Reaction |

| Ethylene glycol, H+ | Spiro(1,4-dioxaspiro[4.5]decane-6,2'-indan)-1',3'-dione | Ketalization |

Reactivity of the Indan-1,3-dione Spiro Center

The indan-1,3-dione portion of the molecule also possesses distinct reactive sites. The carbon atom at the 2-position of the indan ring, being alpha to two carbonyl groups, is highly acidic and can be deprotonated by a base to form a stable enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

Furthermore, the carbonyl groups of the indan-1,3-dione system are also susceptible to nucleophilic attack, similar to the cyclohexane-1,4-dione moiety. The reactivity of this center is crucial for the construction of more complex molecular architectures.

Key reactions involving the indan-1,3-dione spiro center include:

Knoevenagel Condensation: The active methylene (B1212753) group can react with aldehydes and ketones in the presence of a base to form α,β-unsaturated carbonyl compounds.

Michael Addition: The enolate can act as a Michael donor, adding to α,β-unsaturated systems.

Alkylation: The enolate can be alkylated using various alkyl halides.

The following table outlines the potential reactivity of the indan-1,3-dione spiro center.

| Reagent | Expected Product | Reaction Type |

| Aldehyde/Ketone, Base | 2-Alkylidene-spiro(cyclohexane-1,2'-indan)-1',4-dione | Knoevenagel Condensation |

| α,β-Unsaturated Ketone | Michael adduct | Michael Addition |

| Alkyl Halide | 2-Alkyl-spiro(cyclohexane-1,2'-indan)-1',4-dione | Alkylation |

Indane-1,3-dione is a versatile building block in organic synthesis and can undergo self-condensation to form bindone. nih.gov It is also used in the synthesis of various heterocyclic compounds. benthamscience.com

Mechanistic Investigations of Nucleophilic and Electrophilic Transformations

The dual reactivity of this compound allows for a rich chemistry involving both nucleophilic and electrophilic transformations. Mechanistic studies of related spiro compounds provide insights into the potential pathways for this molecule.

Nucleophilic Transformations: Nucleophilic attack can occur at either of the carbonyl carbons in the cyclohexane-1,4-dione or indan-1,3-dione rings. The regioselectivity of the attack is influenced by steric and electronic factors. The spirocyclic nature of the molecule can direct the approach of the nucleophile. For instance, in organocatalytic Michael/Aldol (B89426) cascade reactions of related spiro[cyclohexane-1,3'-indolin]-2'-ones, the stereochemical outcome is critically affected by the protecting group on the indoline (B122111) nitrogen. nih.govnih.gov

Electrophilic Transformations: The enolizable nature of the indan-1,3-dione moiety allows it to act as a nucleophile in electrophilic reactions. The enolate can react with various electrophiles, leading to functionalization at the 2-position of the indan ring. The carbon at the C-2 position of 1,3-indandione is alpha to both carbonyls and can act as a nucleophile. wikipedia.org Bromination, for example, occurs at this 2-position. wikipedia.org

Photochemical and Thermal Reactivity Studies

While specific photochemical and thermal reactivity studies on this compound are not extensively documented, the behavior of related spiro compounds suggests potential reactivity under these conditions. Some spiro[indoline-pyrido-pyrimidine] derivatives have been shown to exhibit photochromic and thermochromic properties, indicating that the spirocyclic framework can be sensitive to light and heat. nih.gov

Photochemical Reactivity: Irradiation with UV light could potentially lead to Norrish type I or type II reactions of the carbonyl groups, resulting in ring cleavage or intramolecular hydrogen abstraction. The presence of the aromatic ring in the indan moiety might also lead to photochemical cycloaddition reactions.

Thermal Reactivity: At elevated temperatures, the molecule could undergo rearrangements or decomposition. The stability of the spirocyclic system will be a key factor in determining the outcome of thermal treatment. The stability of related spiro isomers has been investigated using dynamic NMR studies, revealing that the major isomer is often more stable than the minor one. nih.gov

Ring-Opening and Rearrangement Pathways Involving the this compound Scaffold

The strained spirocyclic system of this compound makes it a candidate for various ring-opening and rearrangement reactions. These transformations can lead to the formation of novel and complex molecular architectures.

Ring-Opening Reactions: Acid- or base-catalyzed ring-opening of one of the heterocyclic rings is a plausible pathway. For example, studies on cyclohexane-1,3-dione-2-spirocyclopropanes have shown that they undergo efficient ring-opening cyclization with primary amines to provide 2-substituted tetrahydroindol-4-ones. researchgate.netnih.gov This suggests that the spiro junction can be a site of reactivity leading to ring expansion or the formation of new ring systems.

Rearrangement Pathways: Skeletal rearrangements are common in polycyclic and spirocyclic systems, often driven by the release of ring strain or the formation of more stable carbocation intermediates. Lewis acid-promoted rearrangements of cage propellanes have been shown to provide access to new and unusual cage systems. researchgate.net Similarly, the spiro[cyclohexane-1,2'-indan)-1',4-dione scaffold could potentially undergo acid-catalyzed rearrangements to yield fused-ring systems or other isomeric structures. The dienone-phenol rearrangement is a known pathway for spirocyclohexadienones to form substituted phenanthrenes and dibenzoazepines. researchgate.net

Derivatization and Chemical Modification of Spiro Cyclohexane 1,2 Indan 1 ,4 Dione

Introduction of Substituents on the Cyclohexane (B81311) Ring of Spiro(cyclohexane-1,2'-indan)-1',4-dione

The introduction of substituents onto the cyclohexane ring of spiro-indan systems is a key strategy for modulating their stereochemical and physicochemical properties. While direct substitution on the this compound core is specific, analogous reactions on related spirocyclic systems provide significant insights into potential synthetic pathways. For instance, the organocatalytic cascade reactions used to synthesize substituted spirocyclohexane oxindoles demonstrate how substituents can be incorporated into the cyclohexane ring during its formation. nih.gov

In these syntheses, the reaction of dialdehydes with olefinic oxindoles can be catalyzed to create functionalized cyclohexane rings fused in a spiro manner. nih.gov The stereochemical outcome, particularly on the newly formed cyclohexane ring, is highly dependent on various factors, including the nature of protecting groups on the indoline (B122111) nitrogen. Studies have shown that electron-donating N-protecting groups can favor specific hydroxy configurations on the cyclohexane ring. nih.gov

Furthermore, research on the synthesis of substituted cyclohexane-1,3-diones, which are precursors and analogues, highlights methods for creating functionalized cyclohexane rings that could be applied to spiro systems. google.com These methods often involve regio-selective Michael-Claisen cyclizations starting from substituted precursors, allowing for the controlled introduction of various functional groups onto the cyclohexane framework. google.com The synthesis of diverse tetrahydro-4H-chromene derivatives from cyclohexane-1,4-dione also illustrates the reactivity of this moiety and its potential for derivatization at the cyclohexane portion of the spiro compound. nih.gov

Modifications at the Indan-dione System of this compound

The indan-dione portion of the spiro scaffold offers multiple sites for chemical modification, including the aromatic ring, the ketone groups, and the methylene (B1212753) position adjacent to the carbonyls. nih.gov A common modification involves the Knoevenagel condensation of the active methylene group of the indan-1,3-dione moiety with various aldehydes and ketones to produce 2-arylidene-1,3-indanedione derivatives. rsc.org These derivatives are valuable intermediates that can participate in various annulation and cycloaddition reactions. rsc.org

The ketone groups within the indan-dione system can also be targeted. For example, they can be functionalized through reactions with cyano groups or undergo halogenation. nih.gov The aromatic ring of the indan (B1671822) system is amenable to electrophilic substitution reactions, allowing for the introduction of a wide range of substituents that can fine-tune the electronic properties of the molecule. nih.gov

In related spiro-indoline systems, the nitrogen atom of the indolinone ring serves as a critical point for modification. nih.gov The introduction of different protecting groups, such as Boc or N-acetyl, has been shown to significantly influence the diastereoselectivity of subsequent reactions that build the spirocyclic framework. nih.gov For instance, an N-acetyl group was found to result in a lower diastereomeric ratio compared to a Boc-protected derivative in certain cascade reactions. nih.gov These findings underscore the importance of modifications at the indan portion for controlling the stereochemistry of the final spiro compound.

| Entry | N-Protecting Group | Diastereomeric Ratio (dr) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Boc | >10:1:0.8:0.2 | 85 | >99 |

| 2 | Acetyl | 3:1:0.8:0.2 | 92 | >99 |

Synthesis of this compound Analogues for Structure-Property Relationship Studies

The synthesis of analogues of this compound is essential for conducting structure-property relationship studies. Various synthetic strategies have been developed to access a range of spirocyclic frameworks based on the indanone and cyclohexane dione (B5365651) motifs. semanticscholar.orgrsc.org

One prominent approach involves the annulation of 1-indanones to construct spirocyclic systems. semanticscholar.org Ring expansion reactions of 1-indanones, for example, can lead to the formation of fused seven-membered carbocycles. rsc.org Another powerful method is the use of cycloaddition reactions. The [2+2+2] and [4+2] cycloaddition reactions are key steps in synthesizing 2,2′-spirobiindane-1,3-dione derivatives, which are themselves valuable precursors for more complex structures. rsc.org

A "one-pot" reaction starting from 3-chloromethylene-2-indolones and Danishefsky's diene has been developed to produce spiro[cyclohexane-1,3′-indoline]-2′,4-diones. plu.mx This pathway proceeds through several intermediates, including spiro[cyclohexa-2,5-dien-1,3′-indoline]-2′,4-diones, which are then reduced to the target saturated cyclohexane ring. plu.mx Similarly, spiro[4.5]cyclohexadienones can be constructed through a one-pot sequential p-hydroxybenzylation/oxidative dearomatization/spiroannulation process starting from 1,3-diketones. rsc.org

The synthesis of spiro[cyclohexane-1,1′-indene]-2,5-diene derivatives has also been reported, starting from readily accessible materials and proceeding via a key spiro-acid intermediate. researchgate.net These varied synthetic routes provide access to a library of analogues with modifications in both the indane and cyclohexane portions, facilitating detailed investigations into how structural changes affect their physical and chemical properties.

| Synthetic Strategy | Starting Materials | Resulting Analogue Type | Reference |

|---|---|---|---|

| [4+2] Cycloaddition | 3-Chloromethylene-2-indolones, Danishefsky's diene | Spiro[cyclohexane-1,3′-indoline]-2′,4-diones | plu.mx |

| [2+2+2] and [4+2] Cycloaddition | Not specified | 2,2′-Spirobiindane-1,3-dione derivatives | rsc.org |

| Ring Expansion | 2-Substituted 1-indanones, Alkynes | Fused benzocycloheptene (B12447271) systems | semanticscholar.org |

| Sequential p-hydroxybenzylation/oxidative dearomatization | 1,3-Diketones, p-hydroxybenzyl alcohol | Spiro[4.5]cyclohexadienones | rsc.org |

| Palladium-catalyzed [3+2] spiroannulation | Phenol-derived biaryls, Allenes | Spiro[cyclohexane-1,1′-indene]-2,5-dien-4-ones | researchgate.net |

Heteroatom Incorporation and Cycloaddition Reactions on the this compound Scaffold

Cycloaddition reactions are a powerful tool for constructing the spiro(cyclohexane-indan) scaffold and for introducing additional cyclic systems and heteroatoms. The indan-dione moiety, particularly when derivatized as a 2-arylidene-1,3-indanedione, can act as a Michael acceptor, a dienophile, or even a diene in Diels-Alder reactions. rsc.org It also serves as an acceptor in 1,3-dipolar cycloadditions, allowing for the stereoselective synthesis of diverse spiro-heterocyclic scaffolds. rsc.org

For example, the [3+2] cycloaddition of azomethine ylides with derivatives of the spiro scaffold can lead to the formation of novel heterocyclic hybrids containing pyrrolizine or pyrrolidine (B122466) rings. mdpi.com Intramolecular formal [4+2] cycloadditions have also been developed to construct cyclohexanone-fused ring systems and spiro isoindolinone derivatives. nih.gov In these reactions, N-acylenamides are generated in situ and react with tethered enone or enal moieties to build the spirocyclic system. nih.gov

Heteroatoms can be incorporated by using heterocyclic precursors or through reactions on the core scaffold. The reaction of cyclohexane-1,4-dione with reagents like malononitrile (B47326) and various benzaldehydes can yield tetrahydro-4H-chromene derivatives, demonstrating a pathway to incorporate an oxygen heteroatom into a ring system attached to the cyclohexane moiety. nih.gov Similarly, reacting cyclohexane-1,4-dione with elemental sulfur and an isothiocyanate can produce tetrahydrobenzo[d]thiazole derivatives, incorporating both sulfur and nitrogen. nih.gov These methods highlight the versatility of the cyclohexane-dione component for constructing complex, heteroatom-containing architectures.

Theoretical and Computational Studies of Spiro Cyclohexane 1,2 Indan 1 ,4 Dione

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide deep insights into the electronic structure, stability, and reactivity of Spiro(cyclohexane-1,2'-indan)-1',4-dione.

Density Functional Theory (DFT) Studies of this compound

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic properties of molecules. For a molecule like this compound, DFT calculations would be employed to determine its optimized geometry, including key bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. This information is crucial for understanding the steric and electronic interactions within the molecule.

Furthermore, DFT is used to calculate the molecule's total energy, which allows for the comparison of the relative stabilities of different possible conformations. For instance, the cyclohexane (B81311) ring can exist in chair, boat, or twist-boat conformations, and DFT can predict the most energetically favorable arrangement of the spiro system. Such studies are prevalent for similar spiro compounds, where DFT has been used to rationalize the outcomes of chemical reactions and the stability of the resulting products.

Ab Initio Methods for Conformation and Reactivity Prediction

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, offer a high level of theory for studying molecular properties. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide benchmark-quality data on the conformational landscape and reactivity of this compound.

These methods would be particularly useful for accurately predicting the energy barriers between different conformers and for studying the electronic effects of the dione (B5365651) functionality on the indane ring system. For related spirocyclic compounds, ab initio calculations have been instrumental in elucidating reaction mechanisms and predicting the stereochemical outcomes of synthetic routes.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior of molecules over time. For this compound, an MD simulation would involve placing the molecule in a simulated environment, such as a box of solvent molecules (e.g., water or an organic solvent), and solving Newton's equations of motion for all atoms in the system.

MD simulations provide a powerful tool for conformational sampling, allowing researchers to observe how the molecule explores different shapes and orientations. This is particularly important for a flexible molecule containing a cyclohexane ring. Additionally, MD simulations can shed light on the specific interactions between the solute molecule and the surrounding solvent, including the formation of hydrogen bonds with the carbonyl groups of the dione moiety. Such simulations are critical for understanding how the solvent environment can influence the molecule's structure and reactivity. While no specific MD studies on this compound have been found, this technique is widely applied to understand the behavior of organic molecules in solution.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides invaluable tools for mapping out the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms. For this compound, this could involve modeling its synthesis or its subsequent reactions. Theoretical methods, primarily DFT, would be used to locate the structures of the reactants, products, and any intermediates along the reaction coordinate.

Crucially, these methods can also be used to find the transition state—the highest energy point on the reaction pathway that connects reactants and products. By characterizing the transition state, chemists can calculate the activation energy of the reaction, which is a key determinant of the reaction rate. This type of analysis has been successfully applied to understand the mechanisms of spirocyclization reactions in similar systems, providing insights into the factors that control the regioselectivity and stereoselectivity of these transformations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict various spectroscopic properties of molecules, which can be compared with experimental data to confirm the structure of a synthesized compound. For this compound, DFT calculations can predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on the calculated electron density around each nucleus and can be a powerful aid in the assignment of complex NMR spectra.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule can be computed. These calculations help in assigning the observed spectral bands to specific molecular vibrations, such as the characteristic C=O stretching frequencies of the dione group and the various C-H and C-C vibrations of the cyclohexane and indane rings. For many organic molecules, a good correlation between calculated and experimental spectra provides strong evidence for the proposed structure. While specific data for the target molecule is absent, studies on related cyclohexane and indanone derivatives demonstrate the utility of this approach. nih.govustc.edu.cnkarazin.ua

Frontier Molecular Orbital (FMO) Theory and Molecular Electrostatic Potential (MEP) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energies and spatial distributions of these orbitals are critical for understanding a molecule's chemical reactivity. For this compound, the HOMO would indicate the regions most susceptible to electrophilic attack, while the LUMO would highlight the regions prone to nucleophilic attack. The HOMO-LUMO energy gap is also an important indicator of the molecule's kinetic stability.

The Molecular Electrostatic Potential (MEP) provides a map of the charge distribution on the surface of a molecule. The MEP is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting the sites for electrophilic and nucleophilic attack, as well as intermolecular interactions. For this compound, the MEP would clearly show the negative potential around the carbonyl oxygen atoms, indicating their role as hydrogen bond acceptors. These analyses are standard in the computational study of organic molecules and would be essential for a complete theoretical understanding of the title compound.

Advanced Applications and Functional Materials Derived from Spiro Cyclohexane 1,2 Indan 1 ,4 Dione

Spiro(cyclohexane-1,2'-indan)-1',4-dione as a Versatile Building Block in Complex Chemical Synthesis

The indanone motif is a well-established structural component in numerous natural products and pharmaceutically active molecules. nih.gov The spirocyclic fusion of a cyclohexane-1,4-dione ring to the 2-position of an indan-1-one core creates this compound, a scaffold with a unique three-dimensional geometry and multiple reactive sites. This structure serves as a versatile building block for the synthesis of more complex molecular architectures through various chemical transformations. nih.govrsc.org

Researchers have extensively used the 1-indanone (B140024) moiety, a key component of the target spiro compound, in annulation reactions to construct a wide array of fused and spirocyclic frameworks. nih.govresearchgate.net These reactions often proceed with high stereoselectivity, which is crucial for creating structurally precise molecules. nih.gov Cascade reactions, including Michael/aldol (B89426) sequences, have been developed to construct highly functionalized spirocyclohexane indane-1,3-diones. researchgate.net For instance, the reaction between 2-arylideneindane-1,3-diones and γ-nitro ketones, catalyzed by a chiral squaramide, yields spirocyclohexane products with three newly formed stereogenic centers in high yields and diastereoselectivities. researchgate.net

Multi-component reactions (MCRs) are particularly effective for generating molecular complexity from simple precursors in a single step. rsc.orgnih.gov An AB2C type four-component reaction involving a nitroallylic Morita–Baylis–Hillman (MBH) acetate, 1,3-indanedione, and an aldehyde has been established to create bis-spirocyclohexanes. nih.gov This process follows a Knoevenagel/Michael/Michael/Michael cascade, forming three new C-C bonds and up to four chiral centers. nih.gov Similarly, organocatalytic [4+2] annulation strategies between 2-arylideneindane-1,3-diones and aldehydes have been employed to synthesize substituted spirocyclohexane carbaldehydes. researchgate.net

The synthesis of chiral spiro-indenes, which are structurally related to the title compound, has been achieved via palladium-catalyzed asymmetric (4+2) dipolar cyclization. oaepublish.com This method allows for the creation of spiro-indenes with all-carbon quaternary stereocenters in good yields and high enantioselectivities. oaepublish.com Dinuclear zinc catalysts have also been used to facilitate enantioselective Michael/transesterification tandem reactions, producing spiro[indanone-2,3′-isochromane-1-one] derivatives with excellent stereocontrol. rsc.org

Table 1: Selected Synthetic Methodologies for Spirocyclic Indanone Derivatives

| Starting Materials | Reagents/Catalyst | Product Type | Key Features | Yield | Ref |

|---|---|---|---|---|---|

| 2-Arylideneindane-1,3-diones, γ-Nitro ketones | Chiral Squaramide | Functionalized Spirocyclohexane Indane-1,3-diones | Cascade Michael/aldol reaction; High diastereo- and enantioselectivity | 57-97% | researchgate.net |

| Nitroallylic MBH Acetate, 1,3-Indanedione, Aldehyde | K2CO3 | Bis-spirocyclohexanes | Four-component cascade reaction; Forms 3 new C-C bonds | up to 59% | nih.gov |

| Vinylbenzoxazinanones, 1-Diazonaphthalene-2(1H)-ones | Pd2(dba)3·CHCl3, Chiral Ligand | Chiral Spiro-indenes | Asymmetric (4+2) dipolar cyclization; Creates all-carbon quaternary stereocenters | up to 86% | oaepublish.com |

| α-Hydroxy Indanones, ortho-Ester Chalcones | Dinuclear Zinc Catalyst | Spiro[indanone-2,3′-isochromane-1-one] Derivatives | Enantioselective Michael/transesterification tandem reaction | Good yields, >99% ee | rsc.org |

| 3-Olefinic Oxindoles, Pentane-1,5-dial | (R)-Diphenylprolinol Silyl (B83357) Ether | Spiro[cyclohexane-1,3′-indolin]-2′-one Derivatives | Organocatalytic Michael/aldol cascade; Forms multiple stereocenters | High yields, >99% ee | nih.gov |

Integration of this compound into Polymeric Systems

The unique structural and chiroptical properties of spiro-indanone scaffolds make them attractive candidates for incorporation into polymeric materials. The rigid spirocyclic core can impart desirable characteristics such as thermal stability, specific conformational preferences, and advanced optical functionalities to the polymer backbone.

A notable application is the synthesis of chiroptical polymers with circularly polarized luminescence (CPL). researchgate.netrsc.org In one approach, 1,1'-spirobisindane-3,3'-dione, a related dione (B5365651), was synthesized and resolved into its R- and S-enantiomers. researchgate.netrsc.org These chiral building blocks were then transformed into monomers and subsequently polymerized. The resulting chiroptical polymers exhibited blue emission with thermally activated delayed fluorescence (TADF), a property highly sought after in materials for organic light-emitting diodes (OLEDs). These polymers demonstrated excellent optical activity, with a high luminescence dissymmetry factor (g_lum) of up to 2.4 x 10⁻³, indicating a significant degree of circular polarization in the emitted light. researchgate.netrsc.org

The strategy of chiral donor-acceptor copolymerization has been proposed to develop nonconjugated polymers that exhibit TADF. researchgate.net By alternating chiral donor and acceptor units, it is possible to effectively separate the frontier molecular orbitals (HOMO and LUMO), leading to a small energy gap between the lowest singlet and triplet excited states (ΔE_ST). This small energy gap is a prerequisite for efficient TADF. Polymers synthesized using this approach have shown quantum yields as high as 92%. researchgate.net The integration of the spiro-indanone unit provides the necessary chiral environment and structural rigidity to achieve these advanced photophysical properties within a polymer matrix.

Potential in Optoelectronic and Photonic Applications

The photophysical properties inherent to the spiro-indanone framework position it as a promising component for optoelectronic and photonic devices. The development of materials exhibiting TADF and CPL is a significant area of research, with applications in next-generation displays, secure communications, and chiroptical sensing.

Polymers derived from chiral spiroindanones have demonstrated significant potential in this field. researchgate.netrsc.org As mentioned previously, these materials can exhibit efficient TADF, which allows for harvesting of both singlet and triplet excitons generated during electroluminescence, potentially leading to 100% internal quantum efficiency in OLEDs. The chiroptical polymers synthesized from R- and S-1,1'-spirobisindane-3,3'-dione not only showed TADF but also intense CPL. researchgate.netrsc.org The ability to generate and control circularly polarized light at the molecular level is crucial for applications in 3D displays, quantum computing, and spintronics.

Table 2: Photophysical Properties of Chiroptical Polymers Derived from Spiroindanones

| Polymer System | Key Property | Measured Value | Potential Application | Ref |

|---|---|---|---|---|

| Chiral polymers from 1,1'-spirobisindane-3,3'-dione | Circular Dichroism (g_abs) | up to 6.4 x 10⁻³ | Chiroptical Sensing | researchgate.netrsc.org |

| Chiral polymers from 1,1'-spirobisindane-3,3'-dione | Circularly Polarized Luminescence (g_lum) | up to 2.4 x 10⁻³ | 3D Displays, Secure Communication | researchgate.netrsc.org |

| Chiral donor-acceptor copolymers | Small ΔE_ST | 0.01–0.03 eV | High-efficiency OLEDs | researchgate.net |

| Chiral donor-acceptor copolymers | Quantum Yield | up to 92% | High-efficiency OLEDs | researchgate.net |

Furthermore, related spirocyclic systems, such as rhodamine-based spirolactams, are known for their photochromic behavior. nih.gov These molecules can switch between a colorless, non-fluorescent "spiro" form and a colorful, fluorescent ring-opened form upon stimulation with light or changes in pH. A novel spirocyclic rhodamine B derivative demonstrated such photoresponsive features, which were harnessed for an information protection application on a rewritable platform. nih.gov This highlights the potential of incorporating the spiro-indanone motif into molecular switches for optical data storage and anti-counterfeiting technologies.

Use as a Chemical Probe or Ligand in Non-Biological Systems

The responsive nature of the spiro-indanone framework to external stimuli makes it a suitable candidate for the development of chemical probes and ligands in non-biological systems. The ability to switch between distinct states with different optical or binding properties is the foundation of chemical sensing.

Some indanone derivatives have been employed as fluorescent probes. researchgate.net The core principle relies on a change in the fluorescence properties of the molecule upon interaction with a specific analyte or a change in its chemical environment. For example, spirocyclic rhodamine derivatives can act as fluorescent pH sensors, transitioning from a colorless, non-fluorescent state to a colored, highly fluorescent state under acidic conditions due to a protonation-induced ring-opening process. nih.gov A recently synthesized rhodamine B benzoisothiazole derivative (RHBIT) showed pronounced acidochromism, with a clear visual transformation from colorless to pink upon acidification. nih.gov

This pH-dependent switching behavior can be utilized in materials science for creating sensors that detect acidic vapors or changes in the acidity of industrial solutions. The photochromic properties of these spiro compounds also allow for their use as light-sensitive probes. The ability to switch "on" and "off" their fluorescence with UV and visible light, respectively, can be used to monitor processes in environments where electrical probes are not feasible. nih.gov While many applications of such probes are in biology, the underlying chemical principles are directly applicable to the design of sensors for industrial process monitoring, environmental analysis, and smart materials.

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules held together by non-covalent interactions. The defined three-dimensional structure and potential for directed interactions make spiro compounds like this compound valuable components in the construction of complex supramolecular assemblies.

A key example of this is the use of a molecular vessel to encapsulate and stabilize a reactive spiro-type molecule. Researchers have reported a self-assembled Pd₈ molecular vessel that can stabilize and store the open, colored form of a donor-acceptor spiroaromatic (DASA) compound, even in an aqueous medium where it would normally be unstable. researchgate.net The spiro compound acts as a guest within the host vessel, demonstrating how spirocyclic structures can be integral parts of host-guest systems. This encapsulation can protect the guest molecule, alter its reactivity, and control its release, which are fundamental concepts in drug delivery and catalysis.

The rigid spiro skeleton can also act as a scaffold to direct the self-assembly of larger structures. By functionalizing the cyclohexane (B81311) or indan (B1671822) portions of the molecule with groups capable of specific non-covalent interactions (e.g., hydrogen bonding, π-π stacking), it is possible to program the assembly of these molecules into well-defined one-, two-, or three-dimensional networks. These self-assembled materials could find applications in areas such as porous materials for gas storage, organic frameworks for catalysis, and liquid crystals. The inherent chirality of many spiro-indanone derivatives can also be transferred to the supramolecular level, leading to the formation of chiral assemblies with unique optical and recognition properties.

Emerging Research Directions and Future Perspectives for Spiro Cyclohexane 1,2 Indan 1 ,4 Dione

Development of Novel and Highly Efficient Asymmetric Synthetic Routes

The construction of the chiral spiro-quaternary center in systems like Spiro(cyclohexane-1,2'-indan)-1',4-dione is a formidable synthetic challenge. oaepublish.com The development of enantioselective methods is paramount for accessing optically pure materials necessary for applications in chiral recognition and materials science. Current research in the broader field of spiro-indanone synthesis points toward several promising strategies that could be adapted and optimized for the target molecule.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering metal-free reaction conditions. researchgate.net Cascade reactions, in particular, provide an efficient pathway to complex molecules from simple precursors in a single pot. For instance, organocatalytic Michael/Aldol (B89426) cascade reactions have been successfully employed to synthesize spiro[cyclohexane-1,3′-indolin]-2′-ones with multiple stereocenters in high yields and with excellent enantioselectivities (often >99% ee). nih.gov This approach, typically using chiral prolinol silyl (B83357) ether catalysts, could be conceptually applied to the synthesis of this compound by reacting a suitable 1-indanone (B140024) precursor with a six-carbon dialdehyde. nih.gov Similarly, multicomponent cascade reactions involving an organocatalytic Michael reaction followed by a Henry–acetalization sequence have yielded complex oxa-spirocyclic indanones with up to 99% ee and 95:5 dr. thieme-connect.com

Transition metal catalysis offers another highly effective avenue. Palladium-catalyzed asymmetric (4 + 2) dipolar cyclizations have been developed for constructing chiral spiro-indenes, showcasing high enantio- and diastereoselectivities. oaepublish.com A nickel-catalyzed domino reductive cyclization of alkynes and o-bromoaryl aldehydes represents an unprecedented strategy for accessing spiroindanone derivatives with excellent regio- and diastereoselectivity through a hydrogen autotransfer mechanism. nih.govresearchgate.net These methods highlight the potential for metal-catalyzed annulations in constructing the desired spiro-cyclohexane-indanone framework.

| Catalytic System | Reactants | Product Type | Yield | Stereoselectivity | Reference |

| (R)-Diphenylprolinol silyl ether | 3-Olefinic oxindole, Pentane-1,5-dial | Spiro[cyclohexane-1,3′-indolin]-2′-one | High | >99% ee | nih.gov |

| Dinuclear Zinc Catalyst | α-Hydroxy indanones, ortho-Ester chalcones | Spiro[indanone-2,3′-isochromane-1-one] | Good | >99% ee, >20:1 dr | rsc.org |

| Chiral Thiourea | Alkylidene oxindoles, Nitroketones | Spiro-cyclopentaneoxindoles | Moderate to High | Excellent ee | researchgate.net |

| Palladium / Chiral Ligand | Vinylbenzoxazinanones, 1-Diazonaphthalene-2(1H)-ones | Chiral Spiro-indenes | Up to 86% | Up to 97% ee, 19:1 dr | oaepublish.com |

| Nickel / Chiral Ligand | 1,6-enynes, o-Haloaryl aldehydes | Spiroindanone pyrrolidines | Good | >20/1 dr, up to 99% ee | researchgate.net |

Exploration of Unconventional Reactivity Patterns and Transformations

The dione (B5365651) functionality within the this compound scaffold presents a rich platform for exploring novel chemical transformations. The inherent ring strain and fixed three-dimensional orientation of the molecule can lead to unusual reactivity compared to simpler acyclic or monocyclic ketones. nih.gov Research into strained spiroheterocycles has revealed that reactivity is often dictated by the selective cleavage of specific bonds to relieve ring strain. nih.gov

One area of exploration is the selective functionalization of the two distinct carbonyl groups. The electronic environment of the indanone carbonyl (C1') is significantly different from the cyclohexanone (B45756) carbonyl (C4), potentially allowing for regioselective reductions, oxidations, or additions. Furthermore, the formation of novel spiro compounds through dimerization via intermolecular Michael reactions has been observed in related benzylidene indenone systems, particularly when strong electron-withdrawing groups are present. mdpi.com Investigating whether this compound can act as a precursor to more complex, dimeric, or polymeric structures under specific basic or acidic conditions is a key research direction.

Another avenue involves leveraging the dione for subsequent annulation reactions. Treatment with bifunctional reagents could lead to the construction of novel fused heterocyclic systems appended to the spiro core, creating complex polycyclic architectures that are difficult to access through other means. The rigid nature of the spiro backbone is expected to exert significant stereocontrol over these transformations, enabling the diastereoselective synthesis of new molecular frameworks. nih.gov

Advanced In-Situ Characterization Techniques for Reaction Monitoring

To optimize the novel synthetic routes discussed previously, a detailed understanding of reaction kinetics, intermediates, and byproduct formation is essential. Advanced in-situ characterization techniques are indispensable for this purpose, allowing for real-time monitoring of the chemical environment without the need for sampling.

Spectroscopic methods such as ReactIR (in-situ Fourier-transform infrared spectroscopy) and process NMR (Nuclear Magnetic Resonance) are particularly powerful. For example, during a proposed organocatalytic cascade synthesis, ReactIR could be used to continuously monitor the concentration of key functional groups. The disappearance of the aldehyde C-H stretch from a reactant and the appearance of the characteristic carbonyl frequencies of the this compound product would provide a real-time kinetic profile of the reaction. This data is invaluable for optimizing parameters such as catalyst loading, temperature, and addition rates to maximize yield and minimize reaction time.

While many studies report the characterization of the final spiro products using standard techniques like NMR, IR, and elemental analysis, the application of these methods in a real-time, in-situ manner remains a significant area for future development. researchgate.net Monitoring reactions by Thin-Layer Chromatography (TLC) is common but provides only intermittent, qualitative data. nih.gov The implementation of advanced, continuous monitoring will accelerate the development of robust and scalable synthetic protocols for this compound and its derivatives.

Synergistic Role of Computational Chemistry in Guiding Future Discoveries

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool that complements experimental work. mdpi.com For this compound, computational studies can provide profound insights into its structure, stability, and reactivity, guiding the rational design of synthetic strategies and new materials.

DFT calculations can be used to elucidate the mechanisms of the complex cascade and domino reactions used in its synthesis. By modeling the transition states and intermediates, researchers can understand the origins of stereoselectivity in asymmetric catalysis. For example, computational analysis can reveal why a particular chiral catalyst favors one reaction pathway over another, leading to the observed enantiomeric excess. mdpi.com This understanding allows for the rational design of new, more efficient catalysts.

Furthermore, computational methods can predict the electronic and photophysical properties of the spiro molecule and its derivatives. mdpi.com This is crucial for its potential use in materials science. Properties such as the HOMO-LUMO gap, ionization potential, and electron affinity can be calculated to assess its suitability for applications in organic electronics. nih.gov Molecular dynamics simulations can also be employed to study how these spiro molecules might pack in the solid state or interact with other molecules, which is critical for designing materials with specific bulk properties like charge mobility or morphological stability. nih.gov

Expanding the Scope of Non-Biological and Materials Science Applications for this compound Systems

While many spiro compounds are explored for their biological activity, the rigid, well-defined three-dimensional structure of this compound makes it an attractive candidate for non-biological and materials science applications. nih.gov The spirocyclic framework can impart unique physical properties, such as high thermal and morphological stability, and can be used to control intermolecular interactions. nih.gov

One of the most promising areas is in organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs). nih.govmdpi.com Spiro-conjugated frameworks are known to prevent molecular aggregation and crystallization in thin films, which is a common cause of device failure. The introduction of a spiro center can lead to materials with high glass transition temperatures and improved device lifetimes. The dione functionality of this compound could be further functionalized to tune its electronic properties for use as a host material or an electron transport layer material.

The inherent chirality of enantiomerically pure this compound also makes it a valuable scaffold for developing novel chiral ligands for asymmetric catalysis. rsc.org The rigid spiro backbone can create a well-defined chiral pocket, potentially leading to high levels of enantioselectivity in a variety of chemical transformations. Additionally, the unique photophysical properties that can arise from spiro-conjugation could be exploited in the development of photochromic or chiroptical materials, where the material's properties change in response to light. nih.gov

Q & A

Basic Research Questions